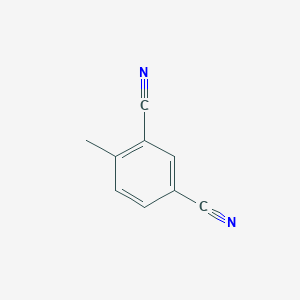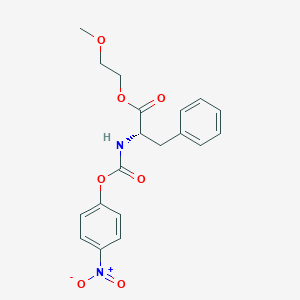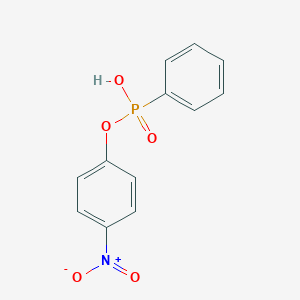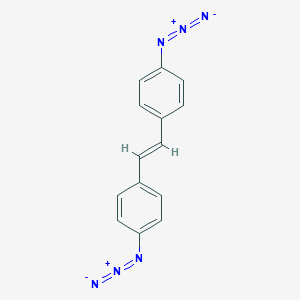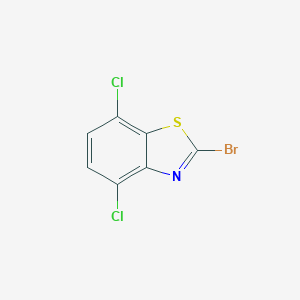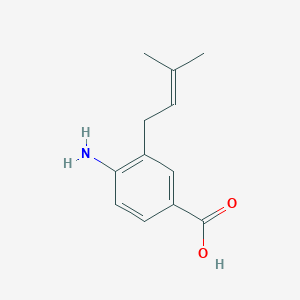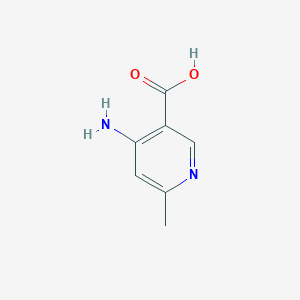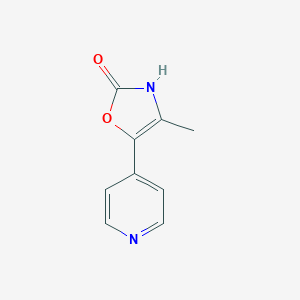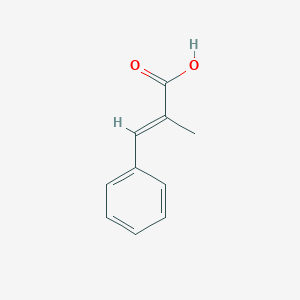
α-甲基肉桂酸
描述
Alpha-Methylcinnamic acid, also known as 2-Propenoic acid, 2-methyl-3-phenyl-, is an organic compound with the molecular formula C10H10O2. It is a derivative of cinnamic acid, characterized by the presence of a methyl group attached to the alpha position of the propenoic acid chain. This compound is known for its applications in various fields, including chemistry, biology, and industry .
科学研究应用
Alpha-Methylcinnamic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of various pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and antioxidant properties.
Medicine: Research has shown that alpha-Methylcinnamic acid derivatives exhibit promising therapeutic effects against various diseases, including cancer and bacterial infections.
准备方法
Alpha-Methylcinnamic acid can be synthesized through several methods. One common synthetic route involves the condensation of benzaldehyde with propionic acid in the presence of a base, followed by the addition of a methyl group to the alpha position. The reaction conditions typically include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions .
In industrial production, alpha-Methylcinnamic acid is often synthesized through the catalytic hydrogenation of alpha-Methylcinnamaldehyde. This method involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions .
化学反应分析
Alpha-Methylcinnamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form alpha-Methylcinnamic acid derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alpha-Methylcinnamyl alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Alpha-Methylcinnamic acid can undergo substitution reactions, particularly electrophilic aromatic substitution, where the phenyl ring is substituted with various functional groups.
Esterification: It can react with alcohols in the presence of an acid catalyst to form esters.
作用机制
The mechanism of action of alpha-Methylcinnamic acid involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by activating caspase enzymes and inhibiting cell proliferation pathways. Additionally, its antimicrobial activity is linked to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
相似化合物的比较
Alpha-Methylcinnamic acid can be compared with other cinnamic acid derivatives, such as:
Cinnamic acid: The parent compound, which lacks the methyl group at the alpha position.
Beta-Methylcinnamic acid: A derivative with a methyl group at the beta position.
Alpha-Methylhydrocinnamic acid: A hydrogenated form of alpha-Methylcinnamic acid.
Trans-Cinnamic acid: The trans isomer of cinnamic acid.
Alpha-Methylcinnamic acid is unique due to the presence of the methyl group at the alpha position, which imparts distinct chemical and biological properties compared to its analogs .
属性
IUPAC Name |
(E)-2-methyl-3-phenylprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-8(10(11)12)7-9-5-3-2-4-6-9/h2-7H,1H3,(H,11,12)/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCRUNXWPDJHGV-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901044462 | |
| Record name | (E)-2-Methylcinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901044462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow powder; [Sigma-Aldrich MSDS] | |
| Record name | alpha-Methylcinnamic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20185 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1199-77-5, 1895-97-2 | |
| Record name | alpha-Methylcinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001199775 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-3-phenyl-2-propenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001895972 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-2-Methylcinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901044462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-methylcinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.497 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Methyl-3-phenyl-2-propenoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52D2H37MVU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential hypolipidemic properties of alpha-methylcinnamic acid derivatives?
A: Research suggests that certain derivatives of alpha-methylcinnamic acid, particularly those with long-chain alkoxy substituents at the para position (C12-C16), exhibit promising hypolipidemic activity. These compounds demonstrated comparable or even superior effectiveness to clofibrate, a known hypolipidemic drug. [] Specifically, p-myristyloxy-alpha-methylcinnamic acid (LK-903 acid) has shown an antilipolytic effect, which is thought to contribute to the hypolipidemic action of its alpha-monoglyceride derivative, LK-903. []
Q2: How does the introduction of an alpha-methyl group influence the liquid crystal properties of cinnamic acid derivatives?
A: The addition of an alpha-methyl group to trans-4-n-alkoxycinnamic acid derivatives significantly impacts their mesomorphic properties. Studies comparing esters of trans-4-n-alkoxycinnamic acids (Series I) and trans-4-n-alkoxy-alpha-methylcinnamic acids (Series II) revealed distinct differences. While both series demonstrated ferroelectric chiral smectic C (SmC) phases, antiferroelectric smectic C phases (SmCA) were observed only in Series I. This suggests that the alpha-methyl group alters the molecular packing and intermolecular interactions, thereby influencing the types of liquid crystalline phases exhibited. []
Q3: Can alpha-methylcinnamic acid derivatives act as sodium channel blockers?
A: Preliminary research suggests that certain alpha-methylcinnamic acid derivatives, such as 2-chloro-4-bromo-alpha-methylcinnamic acid sodium (SC1001 Na), may possess sodium channel blocking properties. [] In studies using toad sartorius muscle, SC1001 Na demonstrated the ability to decrease action potential amplitude, increase action potential duration, and eventually block action potentials completely at higher concentrations. These effects, although distinct from known sodium channel blockers like tetrodotoxin (TTX), indicate potential interaction with sodium channels. Further investigation is needed to elucidate the exact mechanism of action. [, ]
Q4: How can unmodified Baylis-Hillman adducts be utilized for the stereoselective synthesis of (E)-alpha-methylcinnamic acids?
A: An efficient and solely stereoselective synthetic route for (E)-alpha-methylcinnamic acids involves the utilization of unmodified Baylis-Hillman adducts, specifically methyl-3-hydroxy-3-aryl-2-methylenepropanoates. [] This method employs a reduction step using an iodine/sodium borohydride (I2/NaBH4) reagent system at room temperature, followed by hydrolysis to yield the desired (E)-alpha-methylcinnamic acids with high stereoselectivity. [] This strategy offers a convenient single-pot synthesis for these valuable compounds.
Q5: Beyond their potential therapeutic applications, what other areas of research incorporate alpha-methylcinnamic acid derivatives?
A: The unique structural features and reactivity of alpha-methylcinnamic acid derivatives make them valuable building blocks in various research fields. For instance, they serve as key components in the synthesis of A201A, a novel nucleoside antibiotic with structural similarities to puromycin and hygromycin A. [] This highlights the potential of alpha-methylcinnamic acid derivatives in the development of new antimicrobial agents.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


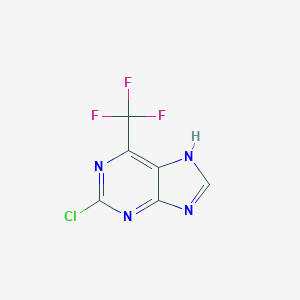
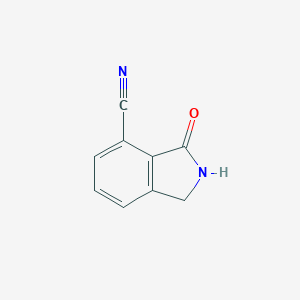
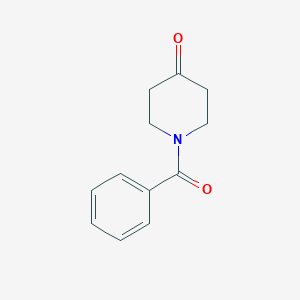
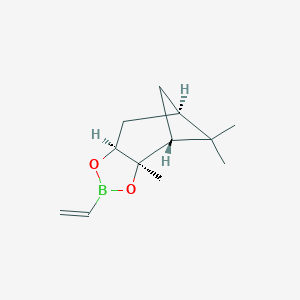
![Benzamide, N-(3R)-1-azabicyclo[2.2.2]oct-3-yl-4-chloro-](/img/structure/B160764.png)
